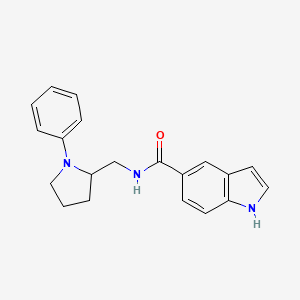
N-((1-phenylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1-phenylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxamide” is a complex organic compound. It seems to contain a phenylpyrrolidine structure, which is an analogue of 2-phenylethylamine where the amine has been replaced by a pyrrolidine ring . This structure is the base for a series of stimulant drugs .
Molecular Structure Analysis
The molecular structure of this compound seems to be complex, involving a phenylpyrrolidine structure and an indole-5-carboxamide group. Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH . It is a cyclic secondary amine, also classified as a saturated heterocycle .Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various receptors in the central nervous system .
Mode of Action
It’s worth noting that similar compounds, such as ®-phenylpiracetam, have been found to be selective dopamine transporter inhibitors that moderately stimulate striatal dopamine release .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, particularly those involving neurotransmitters in the central nervous system .
Result of Action
Similar compounds have been known to have various effects on cellular function, particularly in neurons .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PHP has several advantages for scientific research, particularly in the field of neuroscience. It is a highly potent and selective dopamine reuptake inhibitor, which makes it useful in studying the mechanisms of addiction and reward. It is also relatively easy to synthesize and can be obtained in large quantities. However, its potential for abuse and addiction makes it difficult to use in human studies, and its effects on other neurotransmitters can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on PHP. One area of interest is its potential as a treatment for addiction and other mental health disorders. Its ability to increase dopamine levels in the brain could be harnessed to develop new therapies for conditions such as depression and anxiety. Another area of research is the development of new and more selective dopamine reuptake inhibitors that could have fewer side effects and be safer for human use. Finally, more research is needed to understand the long-term effects of PHP on the brain and body, particularly in the context of chronic use and addiction.
Métodos De Síntesis
The synthesis of PHP involves the reaction of indole-5-carboxylic acid with 2-phenyl-2-(pyrrolidin-1-yl)acetonitrile in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol.
Aplicaciones Científicas De Investigación
PHP has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine reuptake inhibitor, which means it increases the levels of dopamine in the brain. This property makes it useful in studying the mechanisms of addiction and reward.
Propiedades
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-20(16-8-9-19-15(13-16)10-11-21-19)22-14-18-7-4-12-23(18)17-5-2-1-3-6-17/h1-3,5-6,8-11,13,18,21H,4,7,12,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCAXEPTECPIEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophen-2-yl(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2883851.png)
![7-benzyl-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
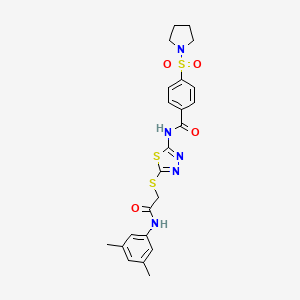

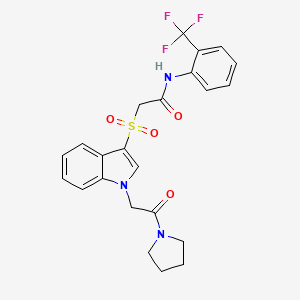
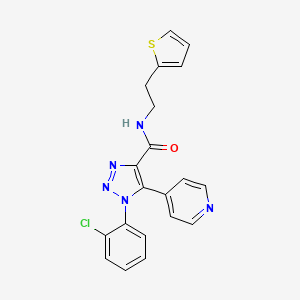
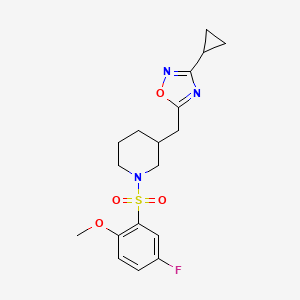
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2883863.png)
![N1-cyclohexyl-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2883864.png)

![2-[7-(2-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2883868.png)
![3-(2-chlorophenyl)-5-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2883870.png)
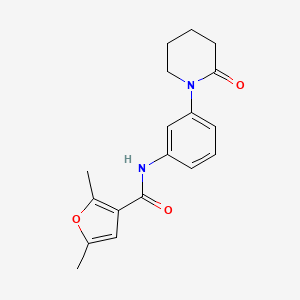
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2883872.png)